2,7-Diazaspiro[4.5]decan-6-one
Description
Unique Structural Features and Conformational Attributes
The defining feature of a spirocycle is the spiroatom, a single quaternary carbon that serves as the pivot for two perpendicular rings. tandfonline.comacs.org This arrangement imparts a rigid, three-dimensional structure that is in stark contrast to the often-planar nature of traditional aromatic compounds. tandfonline.comenamine.net This inherent rigidity reduces the conformational entropy penalty upon binding to a biological target, a favorable characteristic in drug design. uc.ptrsc.org While rigid, spirocycles can still possess a degree of flexibility, allowing them to adapt to the shape of protein binding sites. nih.gov This balance between rigidity and flexibility is a key attribute that distinguishes them from more linear or flat molecules. nih.govrsc.org
Role as Privileged Scaffolds in Bioactive Molecules
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. pageplace.de Spirocycles have earned this designation due to their frequent appearance in a wide array of bioactive natural products and synthetic drugs. rsc.orgnih.gov Their three-dimensional nature allows for the precise spatial arrangement of functional groups, which can lead to enhanced biological activity and selectivity. rsc.org The introduction of a spirocyclic core can also improve a molecule's physicochemical properties, such as solubility and metabolic stability. bldpharm.comresearchgate.net
A notable metric in drug discovery is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 value, indicative of greater three-dimensionality, is often correlated with a higher probability of success in clinical trials. bldpharm.com Spiro-containing systems inherently increase the Fsp3 value of a molecule. bldpharm.com
Impact on Three-Dimensional Pharmacophore Space
A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The rigid and multi-dimensional nature of spirocycles allows for a more comprehensive exploration of pharmacophore space compared to their flat, aromatic counterparts. tandfonline.comresearchgate.net This means that spirocyclic scaffolds can present functional groups in a wider range of spatial orientations, increasing the likelihood of achieving optimal interactions with a biological target. tandfonline.comchembridge.com This ability to project functionality in all three dimensions is a significant advantage in structure-based drug design. tandfonline.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,7-diazaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C8H14N2O/c11-7-8(2-1-4-10-7)3-5-9-6-8/h9H,1-6H2,(H,10,11) |
InChI Key |
UJTBOKGNQHUCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)C(=O)NC1 |
Origin of Product |
United States |
Overview of the Diazaspiro 4.5 Decane Core in Research Contexts
The diazaspiro[4.5]decane framework, which features a five-membered and a six-membered ring sharing a spiroatom and containing two nitrogen atoms, is a prominent scaffold in medicinal chemistry. The strategic placement of nitrogen atoms within this spirocyclic system enhances its potential for biological and chemical reactivity.
This core has been investigated for a variety of therapeutic applications. For instance, derivatives of diazaspiro[4.5]decanes have been explored as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. nih.gov In one study, a 1,8-diazaspiro[4.5]decane derivative showed potent inhibition of PARP-1. nih.gov Furthermore, diazaspiro systems have been examined as bioisosteres for piperazine (B1678402), a common motif in drug molecules, in an effort to modulate pharmacological properties and reduce off-target effects. nih.gov
The synthesis of various diazaspiro[4.5]decane derivatives has been a focus of research, with methods developed to create libraries of these compounds for screening against various biological targets. google.com For example, 1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated for their potential as antimicrobial, antifungal, and anticancer agents. ontosight.aiontosight.ai
Current Research Trajectories Involving 2,7 Diazaspiro 4.5 Decan 6 One
Established Synthetic Strategies for Spirocyclic Lactams
The synthesis of spiro-γ-lactams and their β-lactam counterparts employs a range of versatile and efficient chemical methods. rsc.orgthieme-connect.com These strategies are crucial for creating the inherent rigidity and three-dimensional complexity that make these compounds valuable in medicinal chemistry and as synthetic building blocks. rsc.orgrsc.org
Intramolecular Cyclization Reactions for Spirocyclic Framework Formation
Intramolecular cyclization is a cornerstone in the synthesis of spirocyclic lactams. Various approaches have been developed to facilitate the formation of the spiro core.
Cascade Reactions: A one-pot cascade reaction starting from β-keto carboxylic acids provides a facile route to spirocyclic lactams. acs.org This method involves a Curtius rearrangement to form an isocyanate intermediate, which then undergoes an intramolecular nucleophilic addition of the enol carbon to the isocyanate group. acs.org
Radical Cyclization: Photoredox catalysis has been employed to synthesize γ-spirolactams through a tandem intramolecular 1,5-hydrogen atom transfer (HAT) and cyclization process. acs.org This method is noted for its mild reaction conditions and tolerance of various functional groups. acs.org
Nitrenium Ion Cyclization: N-acylnitrenium ions, generated from N-acylaminophthalimide precursors using hypervalent iodine compounds, can undergo intramolecular electrophilic substitution. nih.gov This reaction leads to the formation of spirodienones with a 1-azaspiro[4.5]decane skeleton via an ipso-cyclization mechanism. nih.gov
Base-Mediated Cyclization: A domino aza-Michael/SN2 cyclization reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides, promoted by a base, yields spiro-barbiturate-γ-lactams in high yields. rsc.org Similarly, triethylamine-mediated cyclization of 1,2-dihydroquinazoline-2-carboxylates has been used to produce spirocyclic lactams. rsc.org
Asymmetric Synthesis Approaches Utilizing Chiral Catalysts
The demand for enantiomerically pure spirocyclic compounds has driven the development of asymmetric synthetic methods using chiral catalysts. thieme-connect.com
Copper-Catalyzed Reactions: Chiral copper catalysts have been effectively used in domino reactions to produce chiral spirocyclic β-lactams with excellent stereoselectivity. jyu.finih.gov A notable example is the Kinugasa/Michael domino reaction of alkyne-tethered cyclohexadienones with nitrones, which yields highly functionalized spirocyclic β-lactams with up to 97% enantiomeric excess (ee) and a diastereomeric ratio (dr) greater than 20:1. jyu.finih.govjyu.fi
N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have emerged as powerful organocatalysts for the asymmetric synthesis of spirocyclic lactams. uc.pt For example, an NHC-catalyzed asymmetric Mannich reaction between aldehydes and isatin-derived ketimines has been developed to produce spirooxindole-β-lactams. rsc.org Another approach involves an asymmetric Staudinger reaction of ketenes with isatin-derived ketimines, also catalyzed by a chiral NHC. rsc.org
| Reaction Type | Catalyst System | Substrates | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Kinugasa/Michael Domino | Chiral Copper Catalyst | Alkyne-tethered cyclohexadienones and nitrones | Spirocyclic β-lactam | Up to 97% ee, >20:1 dr | jyu.fi |
| Asymmetric Mannich Reaction | Chiral N-Heterocyclic Carbene (NHC) | Aldehydes and isatin-derived ketimines | Spirooxindole-β-lactam | High | rsc.org |
| Asymmetric Staudinger Reaction | Chiral N-Heterocyclic Carbene (NHC) | Ketenes and isatin-derived ketimines | Spirooxindole-β-lactam | High | rsc.org |
| [3+2] Annulation | Chiral Guanidinium Ligand / Cu Catalyst | Isatin-derived ketimines, terminal alkynes, and azidotriphenylsilane | 3-spiroazetidinimine-2-oxindoles | High dr and ee | rsc.org |
Biomimetic Synthesis Principles
Biomimetic synthesis, which mimics nature's synthetic pathways, offers an elegant approach to complex molecules. thieme-connect.comthieme-connect.com In the context of spiro-γ-lactams, the biosynthesis of the ansalactams was hypothesized to occur via a 5-exo or 5-endo radical cyclization, although early synthetic attempts to replicate this were not successful. nih.gov Another example is the chirospecific synthesis of spirocyclic β-lactams starting from natural proline, which serves as a potent peptide mimetic. nih.gov The biomimetic total syntheses of other natural products like spirobacillenes A and B also highlight the application of these principles. rsc.org
Specific Approaches to Construct the this compound Ring System
While general methods for spirocyclic lactams are well-established, specific strategies have been developed for diazaspiro[4.5]decanone frameworks. A patent describes the synthesis of the isomeric 2,6-diazaspiro[4.5]decane core, which provides insight into potential routes for the 2,7-isomer. google.com
Mannich-Type Reactions in Spiroannulation
The Mannich reaction, a three-component condensation, is a powerful tool for constructing nitrogen-containing rings, including spirocyclic systems. organic-chemistry.org
An intramolecular Mannich reaction is a key step in a patented synthesis of the 2,6-diazaspiro[4.5]decane core. google.com The process starts with commercially available 1-benzyl-3-pyrrolidinone, which reacts with 2-methyl-2-(2-aminoethyl)-1,3-dioxolane. This reaction forms the ethylene (B1197577) ketal of 2-benzyl-2,10-diazaspiro jyu.fiunipa.itdecan-7-one, which can then be hydrolyzed to the corresponding ketone. google.com This strategy demonstrates the utility of the Mannich reaction in creating the spiro-fused ring system.
Mannich reactions have also been applied to synthesize analogues like 1-thia-4-azaspiro[4.5]decan-3-ones. nih.govnih.gov In this work, pre-formed 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones undergo a subsequent Mannich reaction with formaldehyde (B43269) and a secondary amine to yield N-Mannich bases. nih.gov
| Reaction Type | Reactants | Product Core | Conditions | Reference |
|---|---|---|---|---|
| Intramolecular Mannich Reaction | 1-benzyl-3-pyrrolidinone and 2-methyl-2-(2-aminoethyl)-1,3-dioxolane | 2,6-Diazaspiro[4.5]decane | Not specified | google.com |
| N-Mannich Base Formation | 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, formaldehyde, secondary amines (piperidine, morpholine, etc.) | 4-(aminomethyl)-2-arylidine-1-thia-4-azaspiro[4.5]decan-3-one | Absolute ethanol (B145695), room temperature | nih.gov |
| Asymmetric Mannich Reaction (NHC-catalyzed) | Aldehydes and isatin-derived ketimines | Spirooxindole-β-lactam | Chiral NHC catalyst, oxidant | rsc.org |
Ring Contraction Reactions for Spirocyclic Nitrogen Heterocycles
One notable method for the synthesis of diazaspiro[4.5]decane systems involves the ring contraction of larger bicyclic precursors. For instance, the synthesis of 1,7-diazaspiro[4.5]decan-6-one can be accomplished through the ring contraction of 2,10-diazabicyclo[4.4.0]dec-1-ene. google.com This transformation provides a key intermediate that can be further modified. Additionally, benzodiazepines and their corresponding salts have been shown to undergo ring contraction to form benzimidazoles upon heating in an aqueous solution, a process that proceeds through the opening of the seven-membered ring. researchgate.net
Michael Addition Strategies for Spiro-β-Lactam Generation
Michael addition reactions represent a powerful tool for the construction of spiro-β-lactam frameworks. A copper-catalyzed asymmetric Kinugasa/Michael addition cascade reaction has been developed for the synthesis of chiral spiro β-lactams. acs.orgacs.org This method utilizes α,β-unsaturated ester-tethered propiolamides and nitrones to produce functionalized chiral 2,6-diazaspiro[3.4]octane-1,5-dione products with high diastereoselectivity and enantioselectivity. acs.orgacs.orgresearcher.life Furthermore, a one-pot Ugi/Michael addition cascade reaction provides a diversity-oriented synthesis of β-lactams under mild conditions. rsc.org The chemoselectivity of this reaction is controlled by intramolecular hydrogen bonding. rsc.org Novel methods for generating spiro-cephalosporin compounds also employ a Michael-type addition to the dihydrothiazine ring, using catechols as nucleophiles under mildly basic conditions. mdpi.com
One-Pot Multicomponent Condensation Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and environmentally friendly approach to synthesizing complex heterocyclic frameworks. researchgate.netrsc.orgchemrxiv.org These reactions allow for the rapid assembly of multiple starting materials in a single step, often leading to diverse and highly functionalized products. researchgate.net For example, a four-component reaction of benzohydrazide, acetylenedicarboxylate, isatins, and malononitrile (B47326) or ethyl cyanoacetate, catalyzed by triethylamine, yields functionalized 1'-benzamidospiro[indoline-3,4'-pyridines]. beilstein-journals.org The Bucherer-Berg reaction is another classic multicomponent synthesis used to produce spirohydantoins from a ketone, cyanide, and ammonium (B1175870) carbonate. uio.no
Strategies for Derivatization and Structural Diversification
The this compound scaffold provides multiple sites for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening.
Alkylation and Acylation at Nitrogen Centers
The nitrogen atoms within the diazaspiro framework are amenable to both alkylation and acylation reactions. N-alkylation can be achieved using alkyl halides, such as methyl iodide or benzyl (B1604629) chloride, in the presence of a base like potassium carbonate or sodium hydride. For example, the synthesis of 7-benzyl-2,7-diazaspiro[4.5]decan-1-one involves the alkylation of the parent spirocycle with benzyl chloride. Similarly, acylation can be performed using acyl halides or anhydrides. For instance, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can be synthesized through the reaction of 4-fluorobenzoyl chloride with the appropriate diazaspiro precursor. smolecule.com
Introduction of Spiro-Substituents
The introduction of substituents at the spirocyclic core can significantly influence the pharmacological properties of the resulting compounds. This can be achieved through various synthetic strategies. For instance, a versatile route to prepare substituted 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives starts from N-Boc-piperidone, involving an epoxide opening with arylamines, followed by acylation and intramolecular cyclization. acs.org Suzuki coupling is another powerful method used to introduce aryl or heteroaryl groups at specific positions on the spirocyclic scaffold. vulcanchem.com
Preparation of Salt Forms for Research Purposes
For research and preclinical development, it is often necessary to prepare salt forms of the parent compound to improve properties such as solubility and stability. The hydrochloride salt of 6,9-diazaspiro[4.5]decan-7-one is a common example. smolecule.com The formation of salts is typically achieved by treating the free base with a suitable acid, such as hydrochloric acid, often in a solvent like ethanol or diethyl ether, which can facilitate the precipitation of the salt. In some cases, trifluoroacetic acid (TFA) salts are also prepared for purification or characterization purposes. nih.gov
Data Tables
Table 1: Synthetic Methodologies for Spirocyclic Compounds
| Methodology | Description | Key Reagents/Conditions | Resulting Scaffold |
|---|---|---|---|
| Ring Contraction | Contraction of a larger bicyclic ring to form a spirocycle. | Heat, aqueous solution | 1,7-Diazaspiro[4.5]decan-6-one google.com |
| Michael Addition | Cascade reaction involving Kinugasa and Michael addition. | Cu-catalyst, nitrones, propiolamides | Chiral Spiro β-Lactams acs.orgacs.org |
| One-Pot MCR | Four-component reaction for spiro[indoline-3,4'-pyridines]. | Triethylamine, benzohydrazide, isatin | Spiro[indoline-3,4'-pyridines] beilstein-journals.org |
Table 2: Derivatization Strategies for Diazaspiro[4.5]decan-6-ones
| Strategy | Position of Modification | Reagents/Conditions | Example Product |
|---|---|---|---|
| N-Alkylation | Nitrogen centers | Alkyl halide, base (e.g., K2CO3) | 7-Methyl-2,7-diazaspiro[4.5]decane |
| N-Acylation | Nitrogen centers | Acyl halide (e.g., 4-fluorobenzoyl chloride) | 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one smolecule.com |
| Spiro-Substitution | Spirocyclic core | N-Boc-piperidone, arylamines, acylation, cyclization | 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives acs.org |
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the identification and structural analysis of organic compounds. For this compound and its derivatives, a variety of methods are employed to confirm its molecular framework and identify its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While complete spectral data for the unsubstituted parent compound is not widely published, analysis of closely related derivatives allows for a detailed prediction of its spectral features. One- and two-dimensional NMR techniques are crucial for assigning the signals of protons and carbons within the spirocyclic structure. cutn.ac.inresearchgate.netresearchgate.netgrafiati.com
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyrrolidinone and piperidine (B6355638) rings. The N-H protons would appear as broad singlets. The protons adjacent to the nitrogen atoms and the carbonyl group would be shifted downfield.
¹³C NMR: The carbon NMR spectrum would feature eight unique signals, with the carbonyl carbon (C=O) appearing significantly downfield (typically >170 ppm). The spiro carbon, being a quaternary carbon, would also have a characteristic chemical shift.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, often DEPT-135, are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, it would confirm the presence of several CH₂ groups and the absence of CH₃ groups in the parent structure. mdpi.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of protons along the piperidine and pyrrolidinone rings, confirming the adjacencies of the CH₂ groups. mdpi.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments. mdpi.comemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly vital for identifying quaternary carbons, such as the spiro-carbon and the carbonyl carbon, by observing their correlations to nearby protons. mdpi.comemerypharma.com
For example, in studies of complex derivatives like 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one, the full suite of 1D and 2D NMR techniques was necessary to verify the intricate structure and even identify the presence of tautomers in solution. researchgate.netmdpi.com
Interactive Table 1: Predicted NMR Data for this compound
Select an NMR Technique to see expected correlations:
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands. Analysis of related structures, such as N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methoxybenzenesulfonamide, shows typical absorptions for the functional groups present. nih.gov
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine & Amide) | Stretching | 3300-3500 (broad) |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Amide I band) | Stretching | 1650-1690 (strong) |
The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is definitive proof of the carbonyl group of the lactam (cyclic amide). The broad band above 3300 cm⁻¹ would confirm the N-H groups.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
The molecular formula of this compound is C₈H₁₄N₂O, giving it a molecular weight of 154.21 g/mol . Its hydrochloride salt has the formula C₈H₁₅ClN₂O and a molecular weight of 190.67. chemsrc.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. rsc.org The fragmentation patterns observed in the mass spectrum of related diazaspirocycles often involve characteristic cleavages of the rings adjacent to the nitrogen atoms. aip.org
X-ray Crystallography for Solid-State Structure Determination
Analysis of Ring Conformations (e.g., Chair, Envelope)
The 2,7-diazaspiro[4.5]decane framework consists of a five-membered pyrrolidinone ring and a six-membered piperidine ring fused at a central spiro carbon.
Piperidine Ring: In numerous crystal structures of related compounds, such as 1,3-diazaspiro[4.5]decane derivatives, the six-membered cyclohexane (B81311) or piperidine ring consistently adopts a stable chair conformation . nih.govnih.goviucr.orgiucr.org This is the expected low-energy conformation for this ring system. However, conformational analysis of some diazaspiro-iminosugars suggests that to relieve steric strain, such as 1,3-diaxial interactions, the ring may distort into a half-chair conformation. rsc.org
Pyrrolidinone Ring: Five-membered rings are typically not planar. The pyrrolidinone ring is expected to adopt an envelope or twist conformation to minimize torsional strain. iucr.orgnih.gov For example, in the structure of (1R,4R,5R)-1,3,4-Triphenyl-7-[(R)-1-phenylethyl]-2-oxa-3,7-diazaspiro[4.5]decan-10-one, the five-membered isoxazolidine (B1194047) ring (analogous to the pyrrolidinone ring) is in an envelope conformation. iucr.org
Determination of Dihedral Angles and Bond Geometries
Crystallographic analysis provides precise measurements of bond lengths and angles. In related structures like 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the bond lengths and angles within the hydantoin (B18101) moiety (similar to the lactam) are reported as normal. iucr.org The C=O bond lengths are typically around 1.20 Å. iucr.org Dihedral angles define the three-dimensional relationship between atoms and are critical for defining the ring puckering. In one studied N-substituted 1,3-diazaspiro[4.5]decane derivative, the dihedral angle between the mean planes of the two rings was significant, highlighting the non-planar nature of the spirocyclic system. iucr.org
Interactive Table 3: Typical Bond Geometries in Diazaspiro[4.5]decane Systems
Select a parameter to view typical values from related crystal structures:
Dynamic Spectroscopic Studies for Conformational Dynamics
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for investigating the conformational dynamics of this compound. The spirocyclic structure, while rigid, is not static. The constituent rings can undergo conformational exchange processes, such as ring reversal (e.g., chair-to-chair interconversion) of the piperidine ring.
Variable-temperature (VT) NMR studies are employed to monitor these dynamic processes. By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes. For similar spirocyclic systems, VT-NMR has been used to differentiate between static structures and dynamic conformational flexibility, such as chair-boat transitions in the rings.
Table 1. Spectroscopic and Conformational Data for Related Diazaspiro Compounds
| Compound Name | Technique | Observation | Reference |
|---|---|---|---|
| 7-Methyl-2,7-diazaspiro[4.5]decane | Dynamic NMR | Used to elucidate conformational dynamics. | |
| 2,6-Diazaspiro[3.5]nonan-5-one | Variable-Temperature NMR | Analysis of conformational flexibility (e.g., chair-boat transitions). | |
| (1R,4R,5R)-1,3,4-Triphenyl-7-[(R)-1-phenylethyl]-2-oxa-3,7-diazaspiro[4.5]decan-10-one | X-ray Crystallography | Piperidine ring adopts a chair conformation. | iucr.org |
Computational Chemistry and in Silico Investigations of 2,7 Diazaspiro 4.5 Decan 6 One Analogues
Density Functional Theory (DFT) Calculations for Electronic Properties and Geometric Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2,7-diazaspiro[4.5]decan-6-one analogues, DFT calculations are employed to determine optimized molecular geometries and to understand their electronic properties. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation of the molecule.
Furthermore, DFT is used to calculate electronic properties that are crucial for understanding molecular reactivity and interactions. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. This information helps in predicting the molecule's reactivity, kinetic stability, and polarizability. While specific DFT studies on the parent this compound are not widely published, this methodology is foundational for building accurate models for subsequent computational studies like molecular docking and QSAR. For instance, quantum chemical calculations have been combined with experimental investigations to evaluate the properties of related azaspirodecane derivatives. researchgate.net
Molecular Docking Studies for Ligand-Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. arxiv.org This method is extensively used to understand the binding mode and estimate the binding affinity of this compound analogues to various biological targets.
Research on related diazaspiro[4.5]decan-1-one derivatives has demonstrated their potential as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. nih.govresearchgate.net In these studies, docking simulations were performed to place the ligands into the active site of the AChE enzyme (PDB ID: 4EY7). nih.gov The results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, a 2,7-diazaspiro[4.5]decan-1-one derivative showed a high docking score, indicating a strong binding affinity with AChE. researchgate.net
Similarly, docking simulations were integral in the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective inhibitors of TYK2/JAK1 kinases, which are targets for inflammatory diseases. nih.gov These in silico studies help prioritize compounds for synthesis and biological testing by predicting their potential to interact favorably with a specific therapeutic target. arxiv.org
| Compound Class | Target Protein | Key Findings from Docking |
| 2,7-Diazaspiro[4.5]decan-1-one derivatives | Acetylcholinesterase (AChE) | Showed good binding affinity and stable complex formation within the active site. researchgate.net |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | TYK2/JAK1 Kinases | Guided the identification of potent and selective dual inhibitors. nih.gov |
| Diazaspiro-iminosugars | α-glucosidase, α-mannosidase | Revealed hydrogen bonding and hydrophobic interactions responsible for enzyme inhibition. researchgate.net |
Molecular Dynamics (MD) Simulations for Binding Mechanisms and Conformational Stability
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For this compound analogues, MD simulations provide detailed insights into the stability of the ligand-protein complex, the specific binding mechanisms, and the conformational changes that may occur upon binding.
In a study of a 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one derivative, a close analogue, MD simulations were conducted for 100 nanoseconds to evaluate its complex with acetylcholinesterase (AChE). nih.gov The stability of the complex was assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation period. researchgate.net A stable RMSD plot suggests that the compound remains securely bound within the active site of the enzyme. researchgate.net Further analyses, such as the solvent accessible surface area (SASA) and the number of hydrogen bonds formed over time, provide a deeper understanding of the conformational stability and the key interactions maintaining the complex. researchgate.netresearchgate.net These simulations suggested that the diazaspirodecane derivative could form and maintain its binding in the active site of AChE. researchgate.net
Virtual Screening Workflows for Lead Compound Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the diazaspiro[4.5]decane scaffold, virtual screening workflows have been successfully employed to identify novel lead compounds.
In one example, a virtual screening workflow led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound against receptor-interacting protein kinase 1 (RIPK1), a target for inflammatory diseases. researchgate.net Subsequent optimization of this hit led to a series of potent 2,8-diazaspiro[4.5]decan-1-one inhibitors. researchgate.net Another screening effort tested a library that included this compound derivatives for their ability to inhibit or disrupt Candida albicans biofilms. nih.gov Such high-throughput computational approaches allow for the rapid and cost-effective evaluation of vast chemical space to find promising starting points for drug development. researchgate.net
Structure-Based Drug Design Principles and Optimization
Structure-based drug design (SBDD) uses the three-dimensional structural information of the target protein to guide the design and optimization of inhibitors. Once an initial hit compound, such as a this compound derivative, is identified through screening, SBDD principles are applied to improve its potency, selectivity, and pharmacokinetic properties.
The discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors is a clear example of SBDD. nih.gov Based on the structure of a known inhibitor, researchers systematically explored the structure-activity relationship (SAR) by introducing spirocyclic scaffolds. nih.gov This led to the discovery of a derivative with excellent potency and over 23-fold selectivity for JAK2. nih.gov Modifications to the spirocyclic core and its substituents are made to enhance interactions with key residues in the target's binding site, often guided by molecular docking and MD simulations. vulcanchem.com This iterative process of design, synthesis, and testing is central to optimizing lead compounds into clinical candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR model was developed for a series of pyrrolidin-2-one derivatives, which included 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one, to predict their activity as AChE inhibitors. nih.govresearchgate.net
The resulting model showed high statistical significance, with a squared correlation coefficient (R²) of 0.9639 and a cross-validated correlation coefficient (Q²) of 0.8779. nih.govresearchgate.net Such a robust model can reliably predict the inhibitory activity of newly designed, unsynthesized compounds based on their structural features. d-nb.info This allows researchers to prioritize the synthesis of the most promising analogues, thereby streamlining the drug discovery process. QSAR studies provide valuable insights into which structural modifications on the this compound scaffold are likely to enhance biological activity. d-nb.info
Biological Activity and Mechanistic Studies of 2,7 Diazaspiro 4.5 Decan 6 One Derivatives in Vitro Research
Anti-infective Research Applications
The anti-infective potential of 2,7-diazaspiro[4.5]decan-6-one derivatives has been explored through their antimicrobial activity and their ability to inhibit chitin (B13524) synthase.
Antimicrobial Activity (Antibacterial, Antifungal)
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. The results of these studies indicated that while these compounds exhibited limited potency against selected Gram-positive and Gram-negative bacteria, they showed promising antifungal activity. nih.gov
Notably, compound 4d demonstrated significant activity against Candida albicans (ATCC 90023) with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L, which was superior to the commonly used antifungal agents fluconazole (B54011) (0.104 mmol/L) and polyoxin (B77205) B (0.129 mmol/L). nih.gov Furthermore, compounds 4j and 4r showed notable potency in inhibiting the growth of Aspergillus fumigatus, both with an MIC value of 0.08 mmol/L. nih.gov
Further studies revealed that combining certain derivatives with fluconazole resulted in additive or synergistic effects against C. albicans, A. fumigatus, and Aspergillus flavus. nih.gov Specifically, the combinations of 4c-fluconazole , 4i-fluconazole , 4j-fluconazole , and 4o-fluconazole demonstrated these enhanced effects, suggesting that these diazaspiro[4.5]decan-1-one derivatives could serve as potential antifungal agents. nih.gov
Antifungal Activity of Selected 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Test Organism | MIC (mmol/L) | Comparison Drugs | MIC (mmol/L) |
| 4d | Candida albicans | 0.04 | Fluconazole | 0.104 |
| Polyoxin B | 0.129 | |||
| 4j | Aspergillus fumigatus | 0.08 | ||
| 4r | Aspergillus fumigatus | 0.08 |
Chitin Synthase Inhibition Mechanisms
The antifungal activity of 2,8-diazaspiro[4.5]decan-1-one derivatives has been linked to their ability to inhibit chitin synthase (CHS), an essential enzyme in the fungal cell wall synthesis. nih.govresearchgate.net The fungal cell wall's unique composition, which includes chitin, makes it an attractive target for antifungal drug development, as this structure is absent in humans. researchgate.net
Several derivatives, including 4a, 4e, 4h, 4j, 4o, 4q, and 4r , exhibited moderate to excellent potency against CHS, with IC50 values ranging from 0.12 to 0.29 mM. nih.gov Among these, compounds 4e and 4j were particularly effective, with IC50 values of 0.13 mM and 0.12 mM, respectively. These values are comparable to that of polyoxin B, a known chitin synthase inhibitor, which has an IC50 value of 0.08 mM. nih.gov
Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against Chitin Synthase
| Compound | IC50 (mM) |
| 4e | 0.13 |
| 4j | 0.12 |
| Polyoxin B (Control) | 0.08 |
Anticancer Research Initiatives
In the realm of oncology, derivatives of this compound have been investigated for their potential as anticancer agents.
In Vitro Cytotoxicity Against Cancer Cell Lines
Research has shown that certain isatin-hydrazone derivatives, which can be related to the diazaspiro structure, exhibit cytotoxic activity against human cancer cell lines. Specifically, these compounds were tested against human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines using the MTT assay. researchgate.net
One particular study focused on a series of 5-methylisatin (B515603) derivatives and their potential to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a promising target for cancer therapy. researchgate.net Among the synthesized compounds, compound 8 was identified as a potent in vitro anticancer agent, demonstrating inhibitory effects on the growth of A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines with IC50 values of 42.43 and 48.43 μM, respectively. researchgate.net
To assess the selectivity of these compounds, they were also screened against a healthy embryonic kidney cell line (HEK-293T). The results indicated that compound 8 was effective at inhibiting the growth of cancerous cells while presumably having a lesser effect on healthy cells. researchgate.net
Cytotoxicity of Compound 8 against Cancer Cell Lines
| Cell Line | IC50 (μM) |
| A549 (Lung Carcinoma) | 42.43 |
| HepG2 (Liver Carcinoma) | 48.43 |
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition Studies
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a significant target in the study of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. nih.govresearchgate.net
A virtual screening workflow led to the identification of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound for RIPK1 inhibition. nih.govresearchgate.net Subsequent structural optimization resulted in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives that act as potent RIPK1 inhibitors. nih.govresearchgate.net Among these, compound 41 displayed prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. nih.govresearchgate.net
Modulatory Effects on Necroptosis Pathways (in cell models)
The inhibition of RIPK1 kinase activity by these derivatives has been shown to block the activation of the necroptosis pathway, which holds therapeutic potential for a range of human diseases. nih.govresearchgate.net In a necroptosis model using U937 cells, compound 41 demonstrated a significant anti-necroptotic effect. nih.govresearchgate.net This finding suggests that compound 41 could serve as a lead compound for the further development of RIPK1 inhibitors. nih.govresearchgate.net
Necroptosis is initiated by the stimulation of death receptors, leading to the phosphorylation of RIPK1 and the formation of a complex with other proteins, ultimately resulting in the formation of a "necroptosome." researchgate.net There is growing evidence that necroptosis plays a crucial role in the pathogenesis of various conditions, including brain ischemia and neurodegenerative diseases. researchgate.net
Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) Inhibition Studies
Recent research has identified derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold as potent and selective inhibitors of Janus kinases (JAKs), particularly TYK2 and JAK1. nih.govacs.org These kinases are crucial components of the JAK-STAT signaling pathway, which plays an integral role in the immune responses mediated by cytokines. nih.gov The inhibition of this pathway is a recognized strategy for modulating inflammatory processes. nih.gov
Systematic exploration of 2,8-diazaspiro[4.5]decan-1-one derivatives has led to the discovery of compounds with high potency and selectivity for specific JAK family members. nih.gov One notable derivative, identified as compound 48 in a 2022 study, demonstrated excellent inhibitory activity against TYK2 and JAK1 kinases. nih.govacs.org The in vitro inhibitory concentrations (IC₅₀) for this compound were determined to be 6 nM for TYK2 and 37 nM for JAK1. nih.govacs.org
Crucially, this compound exhibited significant selectivity over other Janus kinases. Specifically, it showed more than 23-fold selectivity for JAK2, a kinase whose inhibition is sometimes associated with hematological side effects. nih.govnih.gov This selective inhibition profile suggests that such derivatives can target specific cytokine-driven responses while potentially minimizing off-target effects. skintherapyletter.com
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 |
|---|---|---|
| TYK2 | 6 | > 23-fold |
| JAK1 | 37 | > 23-fold |
The selective inhibition of the TYK2/JAK1 pathway by these spirocyclic compounds translates into significant immunomodulatory effects in cellular models. The anti-inflammatory activity of the lead compound (compound 48) was found to be mediated by its ability to regulate the formation of T helper (Th) cells, including Th1, Th2, and Th17 cells. nih.govacs.org These T cell subsets are key drivers of inflammation in various autoimmune and inflammatory diseases. nih.govmdpi.com By inhibiting the signaling pathways necessary for the differentiation and function of these pro-inflammatory cells, 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrate a clear mechanism for their potential therapeutic effects in inflammatory conditions. nih.gov
Muscarinic Receptor Interactions and Cholinergic System Modulation
The cholinergic system, with its muscarinic and nicotinic receptors, is a fundamental component of the nervous system, and its modulation has therapeutic applications. mdpi.commdpi.com Research into spirocyclic compounds has revealed interactions with this system, particularly with muscarinic acetylcholine (B1216132) receptors.
Studies on compounds structurally related to the this compound core, such as 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, have demonstrated notable activity at muscarinic receptors. nih.gov One such derivative, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, exhibited high binding affinity for both M1 and M2 muscarinic receptors. nih.gov Furthermore, this compound was shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, which is indicative of partial agonistic activity at M1 muscarinic receptors. nih.gov M1 receptor agonists are of interest for their potential in treating cognitive deficits. nih.gov
| Compound | Target Receptor | Observed In Vitro Activity |
|---|---|---|
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | Muscarinic M1 | High binding affinity, partial agonistic activity |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | Muscarinic M2 | High binding affinity |
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. portico.org
The therapeutic goal for many anti-inflammatory drugs is the selective inhibition of COX-2 over COX-1, as this is hypothesized to reduce gastrointestinal side effects associated with NSAIDs. nih.govmdpi.com The selectivity of a compound is often expressed as a ratio of the IC₅₀ value for COX-1 inhibition to that for COX-2 inhibition. portico.org A higher ratio indicates greater selectivity for COX-2. researchgate.net
While the broader class of spirocyclic compounds has been investigated for various anti-inflammatory activities, specific in vitro data detailing the differential inhibition of COX-1 and COX-2 by this compound derivatives is not prominently available in the reviewed literature. The evaluation of such compounds in fluorometric or other screening assays would be necessary to determine their potential as COX inhibitors and to characterize their selectivity profile for the two isoforms. mdpi.commdpi.com
Acetylcholinesterase (AChE) Inhibition Investigations
Following a thorough review of published scientific literature, no in vitro research studies investigating the acetylcholinesterase (AChE) inhibitory activity of this compound or its direct derivatives were identified. The current body of research on this specific scaffold does not include explorations of its potential as a modulator of cholinergic pathways.
Prolyl Hydroxylase (PHD) Inhibition Research
The 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) have been identified as critical therapeutic targets for conditions such as anemia and ischemia-related diseases. nih.govrsc.org Derivatives of the diazaspiro[4.5]decanone scaffold have emerged as a promising class of PHD inhibitors. nih.govrsc.org These compounds function by competing with the 2OG co-substrate for the active site of the PHD enzyme.
Research has focused on isomers such as 2,8-diazaspiro[4.5]decan-1-one, which have demonstrated potent inhibition of PHD enzymes, particularly the major isoform, PHD2. nih.govnih.gov These inhibitors are explored for their ability to stabilize HIF, a key transcription factor in cellular response to low oxygen. frontiersin.org The spirocyclic core is considered a valuable template for generating potent and selective inhibitors of 2OG oxygenases. nih.govrsc.org Studies have demonstrated that modifications to this core can be exploited to develop isoform-selective PHD inhibitors. nih.gov
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound 4b (a 2,8-diazaspiro[4.5]decan-1-one analogue) | PHD2 | Data not specified, but used for crystal structure determination | Revealed novel binding interactions with the PHD2 enzyme. nih.gov |
| Compound 9p (a 2,8-diazaspiro[4.5]decan-1-one derivative) | PHD2 | High Potency (specific IC50 not detailed) | Developed based on SAR studies guided by structural information. nih.gov |
| Spiro[4.5]decanone derivatives (general series) | tPHD2 | Variable | SAR studies revealed potential for potent and selective inhibition. nih.gov |
Structure-Activity Relationship (SAR) Profiling of this compound Scaffolds
Structure-activity relationship (SAR) studies have been crucial in optimizing the diazaspiro[4.5]decanone scaffold for potent and selective enzyme inhibition. Research efforts have systematically explored how chemical modifications at various positions on the core structure and its substituents influence biological activity. nih.govnih.gov
The potency and selectivity of diazaspiro[4.5]decanone derivatives as PHD inhibitors are highly dependent on the nature and position of their substituents. SAR studies have shown that the spirocyclic core itself is amenable to modifications that can lead to selective inhibition. nih.gov
For the related 2,8-diazaspiro[4.5]decan-1-one scaffold, variations in the substituents attached to the nitrogen atoms and the aromatic rings have been explored. For instance, the introduction of polarity at different positions on a pyridine (B92270) substituent has been systematically studied to optimize properties. The choice of substituents can dramatically alter the binding affinity for the target enzyme. nih.gov In the context of PHD inhibition, modifications to the aromatic portion of the molecule, such as the use of a biphenyl (B1667301) group, have been shown to exploit a hydrophobic pocket near the enzyme's active site, enhancing binding through π-stacking interactions. nih.gov The replacement of specific ring systems, such as a pyrimidine (B1678525) ring, with other groups has also been investigated to determine their necessity for inhibitory activity. nih.gov
| Scaffold/Series | Substituent Variation | Effect on Activity/Potency | Reference |
|---|---|---|---|
| Spiro[4.5]decanone | Modification of the pyrimidine ring | Determined the ring's importance for PHD2 inhibition. nih.gov | nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one | Introduction of polarity at pyridine C-4/C-5 | Modulated CDK8/19 kinase inhibition (demonstrates principle of substituent effects). nih.gov | nih.gov |
| Spiro[4.5]decanone | Biaryl unit (e.g., biphenyl) | Binds in a hydrophobic pocket of PHD2, enhancing potency. nih.gov | nih.gov |
The three-dimensional structure of the diazaspiro[4.5]decanone scaffold and its correct spatial orientation within the enzyme's active site are critical for its inhibitory activity. Crystallographic studies of a potent 2,8-diazaspiro[4.5]decan-1-one analogue (compound 4b) in complex with PHD2 have provided detailed insights into these requirements. nih.gov
Unlike many other PHD inhibitors, this compound did not form the commonly observed salt bridge with the Arg383 residue. Instead, its activity was derived from a unique set of interactions:
Hydrogen Bonding: A key hydrogen bond is formed with the Arg322 residue. nih.gov
π-Cation Interaction: An interaction occurs between the inhibitor and Arg322. nih.gov
π-π Stacking: The inhibitor engages in π-π stacking with two critical aromatic residues in the active site: Trp389 and His313. nih.gov
These findings highlight that the spiro[4.5]decanone core acts as a rigid scaffold that positions its substituents precisely to engage with specific residues in the PHD2 active site. The spirocyclic nature of the core allows for expansion into both the substrate and 2-oxoglutarate binding pockets, providing a structural basis for developing highly potent and selective inhibitors. nih.gov The specific stereochemistry of the spiro center dictates the orientation of the fused rings and, consequently, the attached substituents, making it a key determinant of biological activity.
Applications As Synthetic Intermediates and Chemical Building Blocks
Synthesis of Complex Heterocyclic Systems and Natural Product Analogues
The 2,7-diazaspiro[4.5]decan-6-one core is a key starting material for constructing more elaborate heterocyclic systems. Its inherent structural features are present in numerous natural products and pharmacologically active molecules, making it an attractive template for drug discovery. mdpi.com For instance, spiro[4.5]decane frameworks are found in natural compounds like lubiminol, which exhibits antifungal properties. mdpi.com
Synthetic routes often leverage the reactivity of the two nitrogen atoms and the ketone functionality within the scaffold. The synthesis of N-aryl diazaspirocyclic compounds can be achieved from precursors like 1,7-diazaspiro[4.5]decan-6-one, an isomer of the title compound. google.com These methods often involve the cyclization of amino esters or the ring contraction of larger bicyclic systems to form the spiro core, which can then be arylated. google.com Furthermore, visible-light-driven photocatalysis has emerged as a modern technique for the direct assembly of N-heterospirocycles, including the construction of β-spirocyclic pyrrolidines from related starting materials. nih.gov
Research has demonstrated the synthesis of novel 2,7-diazaspiro[4.5]decan-1-one derivatives designed as potential inhibitors of chitin (B13524) synthase, an important target for antifungal agents. This highlights the scaffold's role in creating complex molecules with specific biological targets. The development of these inhibitors showcases the utility of the diazaspiro[4.5]decane core in generating compounds with significant biological effects.
Precursors for Spirofused Piperazine (B1678402) and Diazepane Amides
The diazaspiro[4.5]decane framework serves as a versatile precursor for the synthesis of larger heterocyclic rings, such as spirofused piperazines and diazepanes. While direct examples starting from this compound are specific, the chemical principles are well-established using closely related isomers. For example, 2-Boc-2,8-diazaspiro[4.5]decane is a key intermediate in the synthesis of spirofused piperazine and diazepane amides, which have been investigated as selective histamine (B1213489) H4 receptor antagonists. inter-chem.pl
The transformation of the five-membered pyrrolidinone ring into a six-membered piperazine or a seven-membered diazepine (B8756704) ring represents a powerful strategy for structural diversification. Synthetic strategies often involve using the existing spirocycle as a building block for creating a variety of five, six, and seven-membered ring spiro heterocycles. tandfonline.comnih.gov For instance, reacting a related spiro compound with ethylenediamine (B42938) can yield a spiro-triazadecane, which incorporates a diazepine-like seven-membered ring. nih.gov Similarly, reaction with ethyl chloroacetate (B1199739) can produce a six-membered ring spiro-compound, demonstrating a pathway to piperazine-like structures. nih.gov These transformations underscore the utility of the diazaspiro[4.5]decane core as a foundational element for accessing more complex, drug-like spiro-heterocyclic systems.
Utility in the Development of Diverse Chemical Libraries
The this compound scaffold is extensively used in the construction of diverse chemical libraries for high-throughput screening in drug discovery programs. The two nitrogen atoms provide convenient handles for introducing a wide array of substituents, allowing for the systematic exploration of chemical space around the rigid spirocyclic core. This modularity enables the generation of large collections of related compounds, each with potentially unique biological activities.
Numerous chemical suppliers offer libraries of compounds based on this scaffold, featuring diverse functional groups attached to one or both nitrogen atoms. These derivatives are valuable tools for identifying novel hit compounds against various biological targets. The availability of these compounds facilitates research in medicinal chemistry by providing ready access to a structurally diverse set of molecules for initial screening and lead optimization. biosynth.comhit2lead.comhit2lead.com For example, compounds like 2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one and 7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one are part of commercially available screening collections. hit2lead.com
Below is a table showcasing examples of derivatives built upon the this compound core, illustrating the structural diversity achievable from this building block.
| Compound Name | Molecular Formula | Supplier/Source |
| 7-Methyl-2,7-diazaspiro[4.5]decan-6-one | C₉H₁₆N₂O | Biosynth, Sigma-Aldrich biosynth.comsigmaaldrich.com |
| 7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one | C₂₁H₃₄N₂O₂ | ChemBridge (Hit2Lead) hit2lead.com |
| 7-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one | C₂₃H₃₀N₄O₃ | ChemBridge (Hit2Lead) hit2lead.com |
| 2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one | C₁₉H₂₆N₄O₅ | ChEMBL ontosight.ai |
| 7-(2-methoxyethyl)-2-(1,2-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one | C₁₅H₂₁N₃O₃S | Molport |
| 7-[(4-fluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one | C₂₂H₂₆FN₃O | Molport |
Chiral Building Blocks in Asymmetric Chemical Transformations
The spirocyclic nature of this compound, with its central quaternary carbon, makes it an inherently chiral structure. This chirality is a critical feature, as the stereochemistry of a molecule often dictates its biological activity. Consequently, enantiomerically pure diazaspiro[4.5]decan-6-one derivatives are highly sought-after as chiral building blocks in asymmetric synthesis.
Recent advances have focused on the stereoselective synthesis of this scaffold. For example, a method integrating photocatalysis and organocatalysis has been developed for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com Such methods provide access to stereochemically defined spiro compounds that can be used in the synthesis of enantiomerically pure final products. mdpi.com
While catalytic asymmetric methods that control stereochemistry in late-stage syntheses are highly desirable, many approaches still rely on starting materials from the chiral pool. The ability to synthesize or separate specific enantiomers of the this compound core allows it to serve as a chiral template, guiding the stereochemical outcome of subsequent reactions. The classification of this scaffold as a "Chiral Building Block" by chemical suppliers underscores its importance in the field of asymmetric synthesis. The rigidity of the spiro framework helps to translate the stereochemical information of the building block into the final complex molecule with high fidelity.
Future Research Perspectives and Emerging Directions
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of spirocyclic lactams, including the 2,7-diazaspiro[4.5]decan-6-one core, is an area of active research. uc.ptrsc.org While various methods exist, future efforts will likely focus on developing more efficient and selective synthetic routes. acs.orgrsc.org Key areas of development include:
Catalytic Asymmetric Synthesis: Achieving high enantioselectivity is crucial for producing specific stereoisomers with desired biological activity. Future methodologies will likely explore novel chiral catalysts and ligands to control the three-dimensional arrangement of atoms during the formation of the spirocyclic core. thieme-connect.de
Green Chemistry Approaches: The development of environmentally benign synthetic methods is a growing priority. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents to reduce the environmental impact of chemical synthesis.
A recent example of a facile synthesis of spirocyclic lactams involves a one-pot cascade reaction starting from β-keto carboxylic acids, which proceeds through a Curtius rearrangement and an intramolecular nucleophilic addition. acs.org Another approach utilizes a copper-catalyzed process to construct spirocyclic β-keto-lactams. rsc.org These innovative strategies highlight the ongoing efforts to create more practical and sustainable routes to these valuable molecular scaffolds.
Advanced Computational Modeling for Predictive Discovery and Optimization
Computational tools are becoming indispensable in modern drug discovery, offering the ability to predict molecular properties and guide the design of new compounds. researchgate.net For this compound and its derivatives, advanced computational modeling can accelerate the discovery and optimization process in several ways:
Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the potency of new, unsynthesized derivatives. researchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising candidates.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netnih.gov Docking studies can help to understand the molecular basis of activity and guide the design of derivatives with improved binding affinity and selectivity. For instance, docking studies have been used to predict the binding of diazaspiro[4.5]decan-1-one derivatives to the active site of enzymes like chitin (B13524) synthase and RIPK1 kinase. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. researchgate.netnih.gov This can reveal important information about the stability of the interaction and the conformational changes that may occur upon binding.
Recent studies have successfully employed these computational methods to design and predict the activity of novel pyrrolidin-2-one and diazaspiro[4.5]decan-1-one derivatives as potential acetylcholinesterase inhibitors. researchgate.netnih.gov
Exploration of Novel Biological Targets and Mechanistic Pathways
The versatility of the this compound scaffold suggests that it may interact with a wide range of biological targets, leading to diverse therapeutic applications. researchgate.netontosight.ai Future research will focus on identifying and validating these new targets and elucidating the underlying mechanisms of action.
Table 1: Investigated Biological Targets for Diazaspiro[4.5]decan-1-one Derivatives
| Target | Therapeutic Area | Key Findings |
|---|---|---|
| Chitin Synthase | Antifungal | Derivatives show potent inhibition, with some compounds exhibiting activity comparable to the established antifungal agent polyoxin (B77205) B. nih.govresearchgate.net |
| RIPK1 Kinase | Inflammatory Diseases | Virtual screening and subsequent optimization led to the discovery of potent RIPK1 inhibitors with anti-necroptotic effects. nih.govresearchgate.net |
| TYK2/JAK1 Kinase | Inflammatory Bowel Disease | A selective dual inhibitor demonstrated excellent potency and anti-inflammatory efficacy in preclinical models. acs.orgnih.gov |
This table is generated based on available research data and is not exhaustive.
The exploration of novel targets will likely involve a combination of high-throughput screening of compound libraries against various biological assays and hypothesis-driven approaches based on the structural features of the scaffold. Understanding the mechanistic pathways through which these compounds exert their effects is crucial for their development as safe and effective drugs.
Design of Highly Selective and Potent Derivatives Based on Refined SAR Insights
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound. researchgate.net By systematically modifying the structure of the this compound core and evaluating the impact on potency and selectivity, researchers can develop derivatives with improved therapeutic profiles. nih.gov
Future SAR studies will benefit from:
High-Throughput Synthesis and Screening: The ability to rapidly synthesize and test large numbers of analogs will accelerate the identification of key structural features that govern activity.
Integration of Computational and Experimental Data: Combining computational predictions with experimental results provides a more comprehensive understanding of SAR, enabling more rational and efficient drug design. researchgate.net
Exploration of Diverse Chemical Space: Introducing a wide variety of substituents and functional groups onto the spirocyclic scaffold will help to probe new interactions with biological targets and uncover novel SAR trends.
For example, SAR studies on 2,8-diazaspiro[4.5]decan-1-one derivatives have led to the identification of potent and selective inhibitors of phospholipase D (PLD) isoforms and RIPK1 kinase. nih.govnih.gov These studies have highlighted the importance of specific substitutions on the spirocyclic core for achieving high affinity and selectivity.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,8-Diazaspiro[4.5]decan-1-one |
| 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one |
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one |
| 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride |
| 2-(2,2-dimethylpropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one |
| 7-(2-methoxyethyl)-2-[(5-propyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one |
| 1,4-Diazaspiro[4.5]decan-2-one |
| 7-Methyl-2,7-diazaspiro[4.5]decane |
| 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one |
| (R)-6-(4-Chlorobenzyl)-9-(2,3-dihydrobenzo[b] ias.ac.inresearchgate.netdioxin-6-yl)-8-vinyl-6,9-diazaspiro[4.5]decane-7,10-dione |
| 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione |
| 8-(3-(3-amino-1-methyl-1H-indazol-6-yl)-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
